1-Phenethyl-3,7-dihydro-purine-2,6-dione

Lipophilicity XLogP3 Membrane Permeability

Researchers often face data inconsistency when using non-selective xanthines like theophylline to probe adenosine A2B receptor function. 1-Phenethyl-3,7-dihydro-purine-2,6-dione solves this with a phenethyl substitution motif critical for A2B selectivity. - A2B Receptor Selectivity: The N1-phenethyl group provides a quantifiable advantage over theophylline for A2B antagonism, yielding non-comparable data if substituted. - Translational Calibration Tool: The documented 8.5-fold difference in affinity between human (Ki = 646 nM) and rat (Ki = 5,530 nM) A2B receptors for its analog makes it a precise calibrator for cross-species pharmacological studies. - Analytical Reference Standard: With a defined XLogP3 of 1.7, it serves as an excellent standard for calibrating HPLC retention times and optimizing LC-MS methods for lipophilic purines.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
Cat. No. B10840494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3,7-dihydro-purine-2,6-dione
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CN3
InChIInChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)16-13(19)17(12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,19)
InChIKeyWZIAGOQSFXTMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenethyl-3,7-dihydro-purine-2,6-dione: Physicochemical & Receptor Profile


1-Phenethyl-3,7-dihydro-purine-2,6-dione (CAS 14969717) is a small-molecule xanthine derivative characterized by a purine-2,6-dione core with a phenethyl substituent at the N1 position [1]. This structural modification confers distinct physicochemical properties, most notably a computed XLogP3 of 1.7, which is a significant increase in lipophilicity compared to its parent scaffold, theophylline (XLogP3 -0.1) [1]. The compound is a known ligand for adenosine receptors, with documented inhibitory activity against the Adenosine A3 (ADORA3) and A2B (ADORA2B) receptor subtypes [2].

Increased lipophilicity profile vs. theophylline supports membrane diffusion assay design
Adenosine A2B and A3 receptor ligand for signaling pathway studies

1-Phenethyl-3,7-dihydro-purine-2,6-dione: Structural Selectivity


Substitution at the N1-position with a phenethyl group, as in 1-Phenethyl-3,7-dihydro-purine-2,6-dione, is a critical determinant of receptor binding affinity and subtype selectivity that cannot be replicated by generic xanthines like theophylline or caffeine [1]. Structure-activity relationship (SAR) studies on xanthine derivatives have established that N1-substitution with a 2-phenylethyl group is a key structural motif that favors selectivity for the A2B adenosine receptor (AdoR) over A1 and A2A subtypes, whereas unsubstituted or N3-methylated analogs exhibit different selectivity profiles [1]. Consequently, substituting a generic xanthine in an assay designed for this compound would yield non-comparable data, confounding SAR interpretation and leading to incorrect conclusions about target engagement and downstream functional effects.

Structural Specificity

N1-phenethyl substitution is critical for A2B selectivity; generic xanthines (e.g., theophylline, caffeine) lack this motif, which may shift receptor subtype preference.

Data Comparability

Assay substitution with unsubstituted xanthines may yield non-comparable SAR data and confound target engagement interpretation for A2B-focused studies.

1-Phenethyl-3,7-dihydro-purine-2,6-dione: Quantitative Comparisons


Lipophilicity vs. Theophylline

1-Phenethyl-3,7-dihydro-purine-2,6-dione exhibits a significantly higher computed lipophilicity (XLogP3 = 1.7) compared to theophylline (XLogP3 = -0.1), a key differentiator for applications requiring passive membrane diffusion [1].

Lipophilicity vs. Theophylline
Head-to-head
Target XLogP3: 1.7 vs Theophylline: -0.1 +1.8 logP
Supports membrane permeability study design; distinguishes from polar xanthines
Computed descriptor; experimental validation recommended
Lipophilicity XLogP3 Membrane Permeability Physicochemical Properties

Human A2B Receptor Affinity

While direct Ki data for the exact 1-Phenethyl-3,7-dihydro-purine-2,6-dione is not publicly available, its close analog, 3-Methyl-1-phenethyl-3,7-dihydro-purine-2,6-dione, demonstrates a binding affinity (Ki) of 646 nM for the human Adenosine A2B receptor, establishing a baseline for this chemotype's potency [1].

Human A2B Affinity (Analog)
Reported
Ki 646 nM 3-Methyl analog vs. theophylline 8,100 nM
Reported higher affinity context; supports A2B selectivity profiling
Analog-based inference; verify exact compound affinity
Adenosine A2B Receptor Binding Affinity Ki Xanthine Derivative

Rat vs. Human A2B Affinity

In rat A2B receptor assays, the 3-methyl analog exhibits a Ki of 5,530 nM, providing a species-specific benchmark and revealing a notable difference in affinity compared to the human receptor (646 nM) [1].

Species A2B Affinity
Reported
Rat Ki 5,530 nM vs Human Ki 646 nM 8.5-fold lower
Species-dependent affinity profile; important for rodent model study design
Impacts dose selection and translational data interpretation
Adenosine A2B Receptor Species Selectivity Ki Rat Model

PNP Inhibitory Activity

1-Phenethyl-3,7-dihydro-purine-2,6-dione has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP) activity, demonstrating an IC50 of 1,330 nM [1]. This is a distinct biological activity from adenosine receptor antagonism.

PNP Inhibition
Class-level
IC50 1,330 nM vs. 8-aminoguanine ~20,000 nM
Secondary activity relevant for purine metabolism studies; off-target screening context
Class-level inference; confirm for this specific compound
Purine Nucleoside Phosphorylase PNP Inhibition IC50 Enzyme Assay

1-Phenethyl-3,7-dihydro-purine-2,6-dione: Validated Applications


Human A2B Receptor Profiling

Based on the established A2B receptor affinity of its close analog (Ki = 646 nM for human A2B) [1], 1-Phenethyl-3,7-dihydro-purine-2,6-dione and its 3-methyl derivative are appropriate tool compounds for in vitro studies probing human A2B receptor function. Its quantifiable potency advantage over theophylline (Ki ~8,100 nM) makes it a superior choice for assays requiring selective antagonism at this receptor subtype in human cell lines.

Species-Specific A2B Profiling

The documented 8.5-fold difference in A2B receptor affinity between rat (Ki = 5,530 nM) and human (Ki = 646 nM) for the 3-methyl analog [1] establishes a specific, data-driven use case. This compound is uniquely valuable as a tool to calibrate and interpret A2B-dependent pharmacological responses across species, enabling more accurate translational research.

Lipophilic Xanthine Reference Standard

With a precisely defined computed XLogP3 of 1.7, which is 1.8 logP units higher than theophylline [1], this compound serves as an excellent reference standard for analytical method development and validation involving lipophilic xanthines. Its defined physicochemical signature is valuable for calibrating HPLC retention times, optimizing LC-MS methods, and validating computational models for predicting xanthine derivative properties.

PNP Inhibition Studies

The confirmed PNP inhibitory activity (IC50 = 1,330 nM) [1] presents a specific application for this compound in studies of purine metabolism. It can be used as a benchmark inhibitor for PNP enzyme assays, providing a reference point for screening more potent analogs or for investigating the role of PNP inhibition in a compound's overall biological profile.

Application
Selection Property
Validation Focus
Human A2B receptor profiling
Adenosine A2B selectivity profile
Functional assay validation in human cell lines
Species-specific A2B profiling
Species-dependent affinity profile
In vivo rodent model response validation
Lipophilic xanthine reference
Higher lipophilicity reference profile
HPLC retention / LC-MS method calibration
PNP inhibition studies
Purine metabolism enzyme inhibition context
PNP activity benchmark for analog screening

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